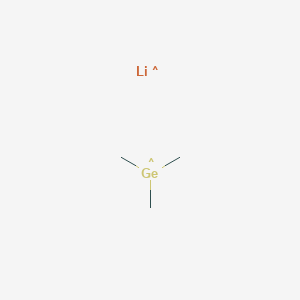
CID 85443711
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 85443711” is a chemical entity registered in the PubChem database
Preparation Methods
Industrial Production Methods: Industrial production of CID 85443711 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 85443711 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Scientific Research Applications
CID 85443711 has a wide range of applications in scientific research. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may serve as a probe or marker in various biochemical assays. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, the compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 85443711 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 85443711 can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, making them relevant for comparative studies.
Highlighting Uniqueness: this compound stands out due to its unique chemical structure and the specific applications it can be used for. While similar compounds may exhibit comparable properties, the distinct features of this compound make it particularly valuable for certain research and industrial applications.
Properties
CAS No. |
18489-76-4 |
|---|---|
Molecular Formula |
C3H9GeLi |
Molecular Weight |
124.7 g/mol |
InChI |
InChI=1S/C3H9Ge.Li/c1-4(2)3;/h1-3H3; |
InChI Key |
KIXCAYIXBHRUHJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li].C[Ge](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















